Bronchodilator Potency vs. Theophylline: In Vivo Class-Level Superiority with CNS-Sparing Profile
The 8-(alkylamino)imidazo[1,2-a]pyrazine series, of which N-methylimidazo[1,2-a]pyrazin-8-amine is the simplest N-methyl congener, demonstrated substantially greater in vivo bronchodilator potency than theophylline while entirely lacking the CNS stimulant effects that limit theophylline's clinical utility. [1] In vitro studies on isolated rat uterus and guinea pig trachea confirmed the high activity of these derivatives. [1]
| Evidence Dimension | In vivo bronchodilator potency and CNS stimulant liability |
|---|---|
| Target Compound Data | Series of 8-(alkylamino)imidazo[1,2-a]pyrazines (including N-methyl analog): 'much more potent bronchodilators than theophylline in vivo'; no CNS stimulatory profile observed. [1] |
| Comparator Or Baseline | Theophylline: standard bronchodilator with well-documented dose-limiting CNS stimulant adverse effects. [1] |
| Quantified Difference | Qualitative superiority in potency with absence of CNS stimulation; the most potent congener (compound 23, 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile) is explicitly identified as the optimal compound in the series. [1] |
| Conditions | In vivo bronchodilation models; in vitro isolated rat uterus and guinea pig trachea assays (Bonnet et al., J. Med. Chem. 1992). |
Why This Matters
This class-level evidence positions the scaffold, including the unsubstituted N-methyl building block, as a validated starting point for developing theophylline-sparing bronchodilators.
- [1] Bonnet, P. A.; Michel, A.; Laurent, F.; Sablayrolles, C.; Rechencq, E.; Mani, J. C.; Boucard, M.; Chapat, J. P. Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. J. Med. Chem. 1992, 35, 3353-3358. View Source
